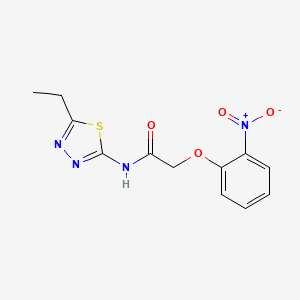
Benzenesulfonic acid, tridecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, tridecyl- is an organosulfur compound with the chemical formula C19H32O3S. It is a derivative of benzenesulfonic acid where a tridecyl group is attached to the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications, including detergents and emulsifiers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzenesulfonic acid, tridecyl- is typically synthesized through the sulfonation of tridecylbenzene. The reaction involves the addition of sulfur trioxide (SO3) or fuming sulfuric acid (oleum) to tridecylbenzene. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent side reactions and degradation of the product.
Industrial Production Methods: In industrial settings, the production of benzenesulfonic acid, tridecyl- often involves continuous sulfonation processes. One common method is the Monsanto process, which uses oleum as the sulfonating agent. The reaction is carried out in a continuous reactor where tridecylbenzene is mixed with oleum, and the product is continuously removed and neutralized to form the desired sulfonic acid.
Analyse Chemischer Reaktionen
Types of Reactions: Benzenesulfonic acid, tridecyl- undergoes various chemical reactions typical of sulfonic acids. These include:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) are used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfonyl derivatives
Substitution: Halogenated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, tridecyl- has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: It is employed in the formulation of biological detergents and cleaning agents.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is a key component in the production of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, tridecyl- involves its ability to act as a surfactant. The tridecyl group provides hydrophobic properties, while the sulfonic acid group imparts hydrophilic characteristics. This dual nature allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes and proteins, altering their structure and function.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the long hydrophobic chain.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used as a catalyst and in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in dye production and as a reagent in analytical chemistry.
Uniqueness: Benzenesulfonic acid, tridecyl- is unique due to its long hydrophobic tridecyl chain, which enhances its surfactant properties compared to simpler sulfonic acids. This makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities.
Eigenschaften
CAS-Nummer |
59599-57-4 |
|---|---|
Molekularformel |
C19H32O3S |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
4-tridecylbenzenesulfonic acid |
InChI |
InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22/h14-17H,2-13H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
ANZWOARUBDXLMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
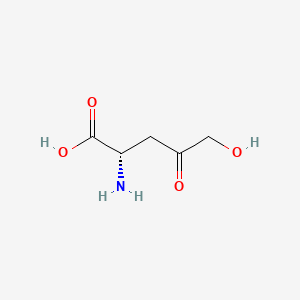
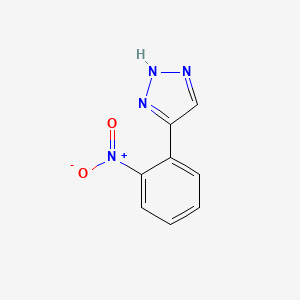

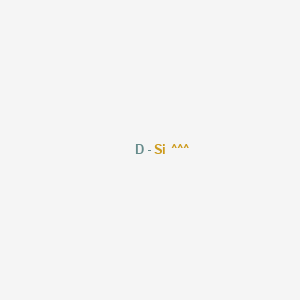

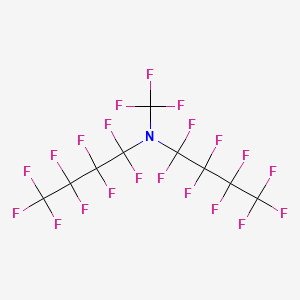


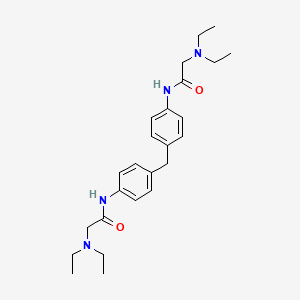
![Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B14161671.png)
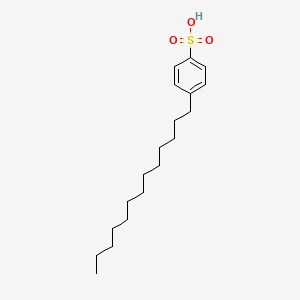
![Ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate](/img/structure/B14161679.png)
